molecular formula C14H18BrNO2 B5627409 (5-bromo-2,3,4-trimethylphenyl)-morpholin-4-ylmethanone

(5-bromo-2,3,4-trimethylphenyl)-morpholin-4-ylmethanone

Cat. No.: B5627409
M. Wt: 312.20 g/mol
InChI Key: SRUYLGVFSWDPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-bromo-2,3,4-trimethylphenyl)-morpholin-4-ylmethanone is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a brominated aromatic ring with three methyl groups and a morpholine moiety attached to a methanone group. Its distinct structure makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2,3,4-trimethylphenyl)-morpholin-4-ylmethanone typically involves the following steps:

    Bromination: The starting material, 2,3,4-trimethylphenyl, undergoes bromination to introduce a bromine atom at the 5-position.

    Formation of Methanone: The brominated intermediate is then reacted with morpholine in the presence of a suitable base to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent reaction with morpholine under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2,3,4-trimethylphenyl)-morpholin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce the methanone group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(5-bromo-2,3,4-trimethylphenyl)-morpholin-4-ylmethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-bromo-2,3,4-trimethylphenyl)-morpholin-4-ylmethanone involves its interaction with molecular targets and pathways within cells. The bromine atom and morpholine moiety play crucial roles in its binding affinity and specificity. The compound may act by modulating enzyme activity, altering signal transduction pathways, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    (5-bromo-2,3,4-trimethylphenyl)(piperidin-1-yl)methanone: This compound has a piperidine ring instead of a morpholine ring, which may result in different biological activities and properties.

    5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide: This compound features an amide linkage instead of a methanone group, leading to variations in reactivity and applications.

Uniqueness

(5-bromo-2,3,4-trimethylphenyl)-morpholin-4-ylmethanone is unique due to its specific combination of a brominated aromatic ring, multiple methyl groups, and a morpholine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(5-bromo-2,3,4-trimethylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-9-10(2)12(8-13(15)11(9)3)14(17)16-4-6-18-7-5-16/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUYLGVFSWDPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1C)Br)C(=O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.